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Welcome to the Technical Support Center for Reversible Terminator Sequencing. This resource

is designed to provide researchers, scientists, and drug development professionals with

comprehensive troubleshooting guides and frequently asked questions (FAQs) to address

common issues encountered during sequencing experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Here you will find answers to common problems, along with detailed troubleshooting workflows

to get your sequencing runs back on track.

Issue 1: Phasing and Pre-phasing Problems
Q1: What are phasing and pre-phasing in reversible terminator sequencing, and what are

acceptable rates?

A1: Phasing and pre-phasing are phenomena that occur when individual DNA strands within a

cluster lose synchronicity during the sequencing-by-synthesis process.[1][2]
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Phasing: A DNA strand falls behind the current incorporation cycle, meaning a base is not

added when it should be.[1][2]

Pre-phasing: A DNA strand jumps ahead of the current incorporation cycle, meaning more

than one base is added.[1][2]

These events lead to a loss of signal purity for each cluster, increasing the noise and error rate,

especially in longer reads.[1] Low phasing and pre-phasing rates are crucial for high-quality

sequencing data.

Metric Acceptable Rate Concerning Rate

Phasing/Pre-phasing < 0.2% per cycle > 0.4% per cycle

Q2: My sequencing run has high phasing/pre-phasing rates. How can I troubleshoot this?

A2: High phasing and pre-phasing can be caused by several factors, including issues with

sequencing reagents, the flow cell, or the instrument itself. Here is a step-by-step guide to

troubleshoot this issue.

Troubleshooting Workflow for High Phasing/Pre-phasing
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Caption: Troubleshooting logic for high phasing/pre-phasing.
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Detailed Troubleshooting Steps:

Review Reagent Handling and Storage:

Ensure all sequencing reagents are within their expiration dates.[3]

Verify that reagents have been stored at the correct temperatures and thawed according

to the manufacturer's protocol.[3] Improper handling can degrade the enzymes and

nucleotides responsible for synchronized base incorporation.

Inspect the Flow Cell:

Examine the flow cell for any visible defects, such as scratches or debris.

Ensure the flow cell was loaded correctly and that there are no leaks.

Check Instrument Performance:

Review the instrument's maintenance history to ensure regular servicing has been

performed.

Check for any recent fluidics or temperature control errors reported by the instrument.

Evaluate Library Quality:

While less common, poor library quality with damaged DNA fragments can sometimes

contribute to phasing issues. If the problem persists with new reagents and flow cells,

consider re-evaluating the quality of your sequencing library.

Issue 2: Low Cluster Density
Q3: What is the optimal cluster density for my sequencing run, and why is it important?

A3: Cluster density refers to the number of clusters generated per square millimeter (k/mm²) on

the flow cell.[4] Achieving the optimal cluster density is a critical balancing act.

Underclustering: Loading too little library results in low cluster density. While this often leads

to high-quality data, the total data output from the run will be reduced.[3][5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://knowledge.illumina.com/instrumentation/miseq/instrumentation-miseq-troubleshooting-list/000001445
https://knowledge.illumina.com/instrumentation/miseq/instrumentation-miseq-troubleshooting-list/000001445
https://genohub.com/loading-concentrations-optimal-cluster-density/
https://knowledge.illumina.com/instrumentation/miseq/instrumentation-miseq-troubleshooting-list/000001445
https://knowledge.illumina.com/instrumentation/miseq/instrumentation-miseq-troubleshooting-list/000006801
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overclustering: Loading too much library leads to high cluster density, where clusters are too

close together. This can result in poor image analysis, lower Q30 scores, and a decrease in

the total data output.[5][6]

The optimal cluster density varies by sequencing platform.

Sequencing Platform
Recommended Raw Cluster Density
(k/mm²)

MiSeq (v2 chemistry) 1000 - 1200

MiSeq (v3 chemistry) 1200 - 1400

NextSeq 500/550 170 - 220

MiniSeq 170 - 220

HiSeq 2500 (High Output v4) 950 - 1050

HiSeq 3000/4000 (Patterned) N/A (Loading concentration is key)

Q4: My run is underclustered. What are the common causes and how can I fix it?

A4: Low cluster density is a frequent issue that can significantly impact the yield of your

sequencing run. The most common causes are inaccurate library quantification and issues with

library denaturation.
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Caption: Troubleshooting workflow for low cluster density.

Detailed Troubleshooting Steps:

Verify Library Quantification: Inaccurate library quantification is the leading cause of

suboptimal cluster density.[3][4]

Method: Use a qPCR-based method for the most accurate quantification of sequenceable

library molecules. Fluorometric methods like Qubit are also more reliable than

spectrophotometry (e.g., NanoDrop).[4]

Action: Re-quantify your library using a recommended method. See the detailed protocol

for qPCR library quantification below.

Check Library Denaturation: Incomplete denaturation of the library into single strands will

prevent efficient hybridization to the flow cell.
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NaOH Preparation: Ensure the NaOH used for denaturation is fresh and has a pH >12.5.

[3][7] Low pH will result in incomplete denaturation.

Action: Prepare a fresh dilution of NaOH for each denaturation.

Assess Library Quality: The presence of contaminants or an incorrect library size can affect

clustering efficiency.

Quality Control: Check your library on a Bioanalyzer or similar instrument to ensure the

size distribution is as expected and that there are no significant contaminants.[4]

Low Diversity Libraries: For libraries with low nucleotide diversity (e.g., amplicon

sequencing), a lower cluster density should be targeted (30-40% below the optimal range).

[5] Consider spiking in a high-diversity library like PhiX.[4][7]

Instrument and Reagent Check:

Ensure reagents are not expired and have been handled correctly.[3]

Rule out any instrument-related fluidics issues.[3]

Issue 3: Poor Base Quality Scores (Q-Scores)
Q5: What are Q-scores and what is considered a good Q-score?

A5: A Phred quality score (Q-score) is a measure of the probability that a base has been called

incorrectly by the sequencer.[8] Higher Q-scores indicate a higher probability of an accurate

base call.

Q-Score
Probability of Incorrect
Base Call

Base Call Accuracy

Q10 1 in 10 90%

Q20 1 in 100 99%

Q30 1 in 1,000 99.9%

Q40 1 in 10,000 99.99%
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A Q-score of 30 (Q30) is widely considered the benchmark for high-quality sequencing data.[8]

Q6: My sequencing data has low Q-scores. How can I troubleshoot this?

A6: Low Q-scores can stem from a variety of issues, from problems with the sequencing run

itself to the quality of the initial library.

Troubleshooting Workflow for Low Q-Scores
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Caption: A workflow for troubleshooting low Q-scores.

Detailed Troubleshooting Steps:

Analyze Run Metrics:

Overclustering: This is a common cause of low Q-scores.[5][6] If cluster density was too

high, re-quantify your library and load less onto the flow cell for the next run.

High Phasing/Pre-phasing: As discussed earlier, high rates will lead to a decline in quality.

Evaluate Library Quality:

Adapter-Dimer Contamination: These short fragments cluster very efficiently and can

consume a significant portion of the sequencing reads, often exhibiting low quality. Check

for the presence of adapter-dimers (around 120-170 bp) on a Bioanalyzer trace.[6]

Poor Starting Material: Degraded or low-purity DNA/RNA can lead to the generation of

low-quality libraries.

Data Processing:

Quality Trimming: It is standard practice to trim low-quality bases from the ends of reads.

Quality scores often decrease towards the 3' end of a read.

Adapter Trimming: Ensure that any remaining adapter sequences are removed from your

reads.

Issue 4: Adapter-Dimer Contamination
Q7: What are adapter-dimers and how do they affect my sequencing run?

A7: Adapter-dimers are byproducts of the library preparation process where two adapter

molecules ligate to each other without an intervening DNA insert.[9] Because they have

complete adapter sequences, they can bind to the flow cell, form clusters, and be sequenced.

[6] Due to their small size, they often cluster more efficiently than the desired library fragments,
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consuming valuable sequencing capacity and leading to a significant number of wasted reads.

[6]

Q8: I have a significant peak around 120-170 bp in my library. How can I remove these

adapter-dimers?

A8: The presence of adapter-dimers is a common issue, especially with low-input library

preparation protocols. They can be removed using a bead-based size selection method.

Experimental Protocol: Bead-Based Adapter-Dimer Removal

This protocol uses magnetic beads (e.g., AMPure XP) to selectively bind and remove smaller

DNA fragments like adapter-dimers. The ratio of beads to library volume is critical for size

selection. A lower bead ratio will bind larger fragments, leaving smaller fragments in the

supernatant to be discarded. A bead ratio of 0.8x to 1.0x is generally effective for removing

adapter-dimers.[6]

Materials:

Your DNA library containing adapter-dimers.

Magnetic beads (e.g., KAPA Pure Beads, AMPure XP).

Freshly prepared 80% ethanol.

Nuclease-free water or 10 mM Tris-HCl, pH 8.0.

Magnetic stand.

Procedure:

Equilibrate Beads: Bring the magnetic beads to room temperature and vortex thoroughly to

ensure they are fully resuspended.

Bead to Sample Ratio: For a starting volume of 25 µL of your library, and to remove

fragments smaller than ~150 bp, a 1.5x bead ratio can be effective.[10] Add 37.5 µL of

resuspended beads to your library.[10]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://knowledge.illumina.com/library-preparation/general/library-preparation-general-troubleshooting-list/000001911
https://knowledge.illumina.com/library-preparation/general/library-preparation-general-troubleshooting-list/000001911
https://www.mclab.com/mclab_pages/NGS%20Library%20qPCR%20Quantification%20Kit%20.pdf
https://www.mclab.com/mclab_pages/NGS%20Library%20qPCR%20Quantification%20Kit%20.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12425020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Binding: Mix well by pipetting up and down at least 10 times. Incubate at room temperature

for 15 minutes to allow the DNA to bind to the beads.[10]

Magnetic Separation: Place the tube on a magnetic stand and wait until the solution is clear

(approximately 5 minutes). Carefully remove and discard the supernatant, which contains the

adapter-dimers.

Washing: With the tube still on the magnet, add 200 µL of fresh 80% ethanol. Incubate for at

least 30 seconds, then carefully remove and discard the ethanol. Repeat this wash step for a

total of two washes.[10]

Drying: Air dry the beads for 3-5 minutes, or until all residual ethanol has evaporated. Do not

over-dry the beads, as this can reduce recovery.[10]

Elution: Remove the tube from the magnet and resuspend the beads in a suitable volume

(e.g., 25 µL) of nuclease-free water or elution buffer. Pipette up and down to mix thoroughly.

Incubate at room temperature for at least 2 minutes to elute the DNA from the beads.

Final Separation: Place the tube back on the magnetic stand and wait for the solution to

clear. Carefully transfer the supernatant, which now contains your purified library, to a new

tube.

Key Experimental Protocols
qPCR-Based Library Quantification

Accurate library quantification is essential for achieving optimal cluster density. qPCR is the

most accurate method as it specifically quantifies molecules that have the correct adapter

sequences for clustering.

Materials:

qPCR instrument and compatible plates/tubes.

qPCR master mix (e.g., KAPA SYBR FAST).

Primers targeting the P5 and P7 flow cell sequences.
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DNA standards of a known concentration.

Your sequencing library.

Nuclease-free water.

Procedure:

Prepare Standards: Create a serial dilution of the DNA standard to generate a standard

curve. A 10-fold serial dilution is common.[11]

Dilute Library: Prepare several dilutions of your unknown library to ensure at least one falls

within the range of the standard curve. A 1:1000 dilution is a good starting point.

Set up qPCR Reactions:

For each reaction (standards, library dilutions, and a no-template control), prepare a

master mix containing the qPCR reagent and primers.

Aliquot the master mix into your qPCR plate or tubes.

Add the appropriate standard dilution, library dilution, or water to each well. It is

recommended to run each sample in triplicate.[11]

Run qPCR: Place the plate in the thermal cycler and run a standard SYBR Green cycling

protocol.[11]

Initial denaturation (e.g., 95°C for 3 minutes).

40 cycles of:

Denaturation (e.g., 95°C for 15 seconds).

Annealing/Extension (e.g., 60°C for 45 seconds).

Analyze Data:
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Generate a standard curve by plotting the Cq (quantification cycle) values of the standards

against their known concentrations.

Use the standard curve to determine the concentration of your unknown library dilutions

based on their Cq values.

Calculate the concentration of your original, undiluted library, taking into account the

dilution factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12425020/docs#reversible-terminator-sequencing-
technical-support-center]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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